

# Spectroscopic data for Ethyl 2-methylbenzoate (NMR, IR, MS)

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## Compound of Interest

Compound Name: Ethyl 2-methylbenzoate

Cat. No.: B1361085

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## An In-depth Technical Guide to the Spectroscopic Data of Ethyl 2-methylbenzoate

This guide provides a comprehensive overview of the spectroscopic data for **Ethyl 2-methylbenzoate** (CAS No: 87-24-1), a key organic compound. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and chemical analysis. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

## Spectroscopic Data Presentation

The following tables summarize the key spectroscopic data for **Ethyl 2-methylbenzoate**.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Ethyl 2-methylbenzoate**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.91	Doublet (d)	8.0	1H	Ar-H
7.36	Triplet (t)	7.6	1H	Ar-H
7.21	Triplet (t)	7.6	2H	Ar-H
4.36	Quartet (q)	7.3	2H	-O-CH <sub>2</sub> -CH <sub>3</sub>
2.58	Singlet (s)	N/A	3H	Ar-CH <sub>3</sub>
1.38	Triplet (t)	7.1	3H	-O-CH <sub>2</sub> -CH <sub>3</sub>
Solvent: CDCl <sub>3</sub> , Frequency: 400 MHz. <a href="#">[1]</a>				

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **Ethyl 2-methylbenzoate**

Chemical Shift ( $\delta$ ) ppm	Assignment
167.9	C=O (Ester Carbonyl)
140.0	Ar-C (Quaternary)
131.5	Ar-CH
130.8	Ar-CH
129.8	Ar-C (Quaternary)
125.6	Ar-CH
60.7	-O-CH <sub>2</sub> -
21.6	Ar-CH <sub>3</sub>
14.2	-CH <sub>2</sub> -CH <sub>3</sub>
Solvent: CDCl <sub>3</sub> . <a href="#">[2]</a>	

Table 3: Infrared (IR) Spectroscopy Data for **Ethyl 2-methylbenzoate**

Wavenumber (cm <sup>-1</sup> )	Description of Vibration
~3000	C-H stretch (Aromatic)
~2980	C-H stretch (Aliphatic)
~1720	C=O stretch (Ester)
~1270	C-O stretch (Ester)
~750	C-H bend (Ortho-disubstituted aromatic)
Technique: Attenuated Total Reflectance (ATR). <a href="#">[3]</a>	

Table 4: Mass Spectrometry (MS) Data for **Ethyl 2-methylbenzoate**

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment
164	~70	[M] <sup>+</sup> (Molecular Ion)
119	100	[M - OCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>
118	~90	[M - CH <sub>3</sub> CH <sub>2</sub> OH] <sup>+</sup>
91	~25	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)
Ionization Method: Electron Ionization (EI). <a href="#">[3]</a>		

## Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of 5-25 mg of **Ethyl 2-methylbenzoate** is accurately weighed and dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).[\[4\]](#)[\[5\]](#) The

solution is prepared in a clean, dry vial. To ensure homogeneity, the mixture can be gently vortexed.[4]

- **Filtration:** The prepared solution is filtered through a Pasteur pipette containing a small plug of glass wool directly into a clean 5 mm NMR tube.[6] This step is crucial to remove any particulate matter which could adversely affect the magnetic field homogeneity and the quality of the spectrum.[6]
- **Data Acquisition:** The NMR tube is placed in the spectrometer's autosampler or manually inserted into the magnet. The experiment is set up by first locking onto the deuterium signal of the solvent ( $\text{CDCl}_3$ ). [4] The magnetic field is then shimmed to maximize its homogeneity. [4] Finally, the probe is tuned to the appropriate nucleus ( $^1\text{H}$  or  $^{13}\text{C}$ ) and the data is acquired using a standard pulse sequence.[4]

## Infrared (IR) Spectroscopy

- **Sample Preparation:** For a neat liquid sample like **Ethyl 2-methylbenzoate**, one to two drops are placed directly onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[7][8] A second salt plate is carefully placed on top to create a thin liquid film sandwiched between the plates.[7][9]
- **Data Acquisition:** The "sandwich" plate assembly is mounted onto the sample holder in the IR spectrometer.[10] A background spectrum of the empty instrument is recorded first.[11] Subsequently, the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

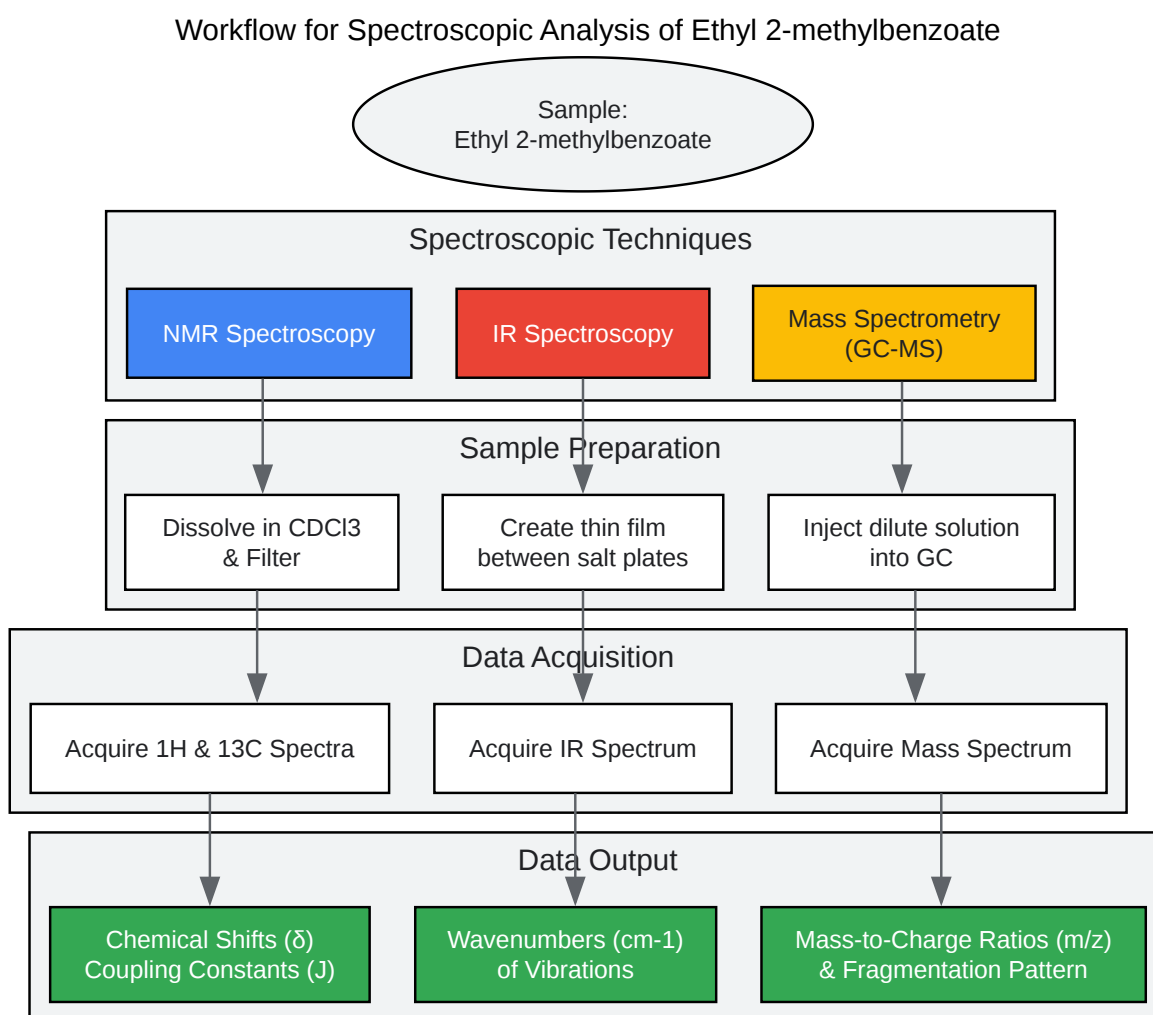
## Mass Spectrometry (MS)

- **Sample Introduction:** For a volatile compound like **Ethyl 2-methylbenzoate**, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ether) is prepared. A small volume (typically 1  $\mu\text{L}$ ) is injected into the GC, where the compound is vaporized and separated from the solvent.
- **Ionization:** As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a common method where high-energy electrons bombard the molecule, causing it to ionize and fragment.[12]

- Mass Analysis and Detection: The resulting positively charged ions (the molecular ion and various fragments) are accelerated into a mass analyzer. The analyzer separates the ions based on their mass-to-charge ( $m/z$ ) ratio.[12] A detector then records the abundance of each ion, generating a mass spectrum.[12]

## Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of **Ethyl 2-methylbenzoate**.



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Caption: Spectroscopic analysis workflow for **Ethyl 2-methylbenzoate**.

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